molecular formula C12H9BrN2OS B3259257 Benzamide, 4-(5-bromo-2-thenylidenamino)- CAS No. 315670-80-5

Benzamide, 4-(5-bromo-2-thenylidenamino)-

Cat. No. B3259257
CAS RN: 315670-80-5
M. Wt: 309.18 g/mol
InChI Key: FJVRMIXZEQOKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 4-(5-bromo-2-thenylidenamino)-, also known as BTA, is a synthetic compound that has been widely used in scientific research. It is a member of the benzamide family and has a molecular weight of 324.15 g/mol. BTA has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Mechanism of Action

Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, Benzamide, 4-(5-bromo-2-thenylidenamino)- can induce the degradation of client proteins, leading to the inhibition of various cellular processes such as cell growth and survival. Benzamide, 4-(5-bromo-2-thenylidenamino)- has also been found to inhibit the activity of the protein PDK1, which is involved in the regulation of cell metabolism.
Biochemical and Physiological Effects:
Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to have various biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. Benzamide, 4-(5-bromo-2-thenylidenamino)- has also been found to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C. Additionally, Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to inhibit the proliferation of various cell types, including cancer cells.

Advantages and Limitations for Lab Experiments

Benzamide, 4-(5-bromo-2-thenylidenamino)- has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Benzamide, 4-(5-bromo-2-thenylidenamino)- is also stable under normal laboratory conditions, making it easy to handle and store. However, Benzamide, 4-(5-bromo-2-thenylidenamino)- has some limitations as well. It has been found to be toxic at high concentrations, which can limit its use in some experiments. Additionally, Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Benzamide, 4-(5-bromo-2-thenylidenamino)- in scientific research. One potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to inhibit the aggregation of proteins associated with these diseases, making it a potential therapeutic agent. Additionally, Benzamide, 4-(5-bromo-2-thenylidenamino)- could be used in the study of infectious diseases, as it has been found to inhibit the replication of viruses such as HIV and hepatitis C. Finally, Benzamide, 4-(5-bromo-2-thenylidenamino)- could be used in the development of new drugs, as it has been shown to inhibit the activity of various enzymes and proteins involved in disease processes.
Conclusion:
Benzamide, 4-(5-bromo-2-thenylidenamino)-, is a synthetic compound that has been widely used in scientific research. It has various applications, including cancer research and drug discovery. Benzamide, 4-(5-bromo-2-thenylidenamino)- has been found to inhibit the activity of various proteins and enzymes, leading to its various biochemical and physiological effects. While Benzamide, 4-(5-bromo-2-thenylidenamino)- has several advantages for use in laboratory experiments, it also has some limitations. However, there are several future directions for the use of Benzamide, 4-(5-bromo-2-thenylidenamino)- in scientific research, including in the study of neurodegenerative diseases and infectious diseases.

Scientific Research Applications

Benzamide, 4-(5-bromo-2-thenylidenamino)- has been extensively used in scientific research due to its various applications. It has been found to have anticancer properties and has been used in cancer research. Benzamide, 4-(5-bromo-2-thenylidenamino)- has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been used in the study of protein-protein interactions and has been found to inhibit the interaction between two proteins, making it a valuable tool in drug discovery.

properties

IUPAC Name

4-[(5-bromothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-11-6-5-10(17-11)7-15-9-3-1-8(2-4-9)12(14)16/h1-7H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVRMIXZEQOKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-(5-bromo-2-thenylidenamino)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.